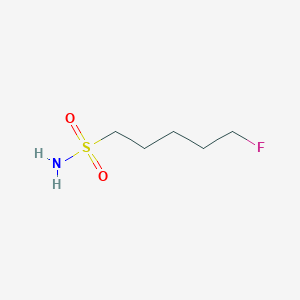

5-Fluoropentane-1-sulfonamide

Description

Significance of Fluorine in Molecular Design and Contemporary Organic Chemistry

Fluorine's unique properties have made it a "magic bullet" in drug development and molecular design. nih.gov Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity. nih.govnih.gov The introduction of fluorine can lead to increased bioavailability and potency of drugs. nih.gov Consequently, a significant percentage of pharmaceuticals and agrochemicals on the market are fluorinated compounds. nih.gov In 2021, ten of the fifty drugs approved by the FDA contained fluorine. nih.gov The use of fluorinated compounds is also expanding in materials science, catalysis, and polymers. nih.gov While historically many fluorinated drugs featured fluorine on aromatic rings, there is a growing trend towards incorporating fluoroalkyl groups into aliphatic and heterocyclic structures. tandfonline.com

Overview of Sulfonamide Functional Groups: Structure and General Chemical Reactivity

The sulfonamide functional group, with the structure R-S(=O)₂-NR₂, is a crucial component in numerous therapeutic agents. wikipedia.orgnih.gov This group is generally unreactive and its rigid structure often results in crystalline compounds. wikipedia.org The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgsci-hub.se The sulfonamide nitrogen is not basic due to the electron-withdrawing effect of the sulfonyl group, which delocalizes the lone pair of electrons. youtube.com While generally stable, the N-H bond of a primary or secondary sulfonamide can be deprotonated under certain conditions. wikipedia.org Sulfonamides are key pharmacophores in drugs with a wide array of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties. researchgate.netekb.egajchem-b.comfrontiersrj.com

Positioning of 5-Fluoropentane-1-sulfonamide (B6146032) within Alkyl Fluorosulfonamide Chemistry

This compound is an organofluorine compound that contains both a terminal fluorine atom on a pentyl chain and a primary sulfonamide group. Its structure combines the features of a fluorinated alkane and a sulfonamide, placing it within the class of alkyl fluorosulfonamides. The synthesis of such compounds can be approached in several ways, with a common method involving the reaction of the corresponding sulfonyl chloride (5-Fluoropentane-1-sulfonyl chloride) with ammonia. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂FNO₂S |

| Molecular Weight | 169.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 273 °C |

| Solubility | Not soluble in polar solvents like water |

Data sourced from available chemical supplier information. smolecule.combldpharm.com

Current Academic Research Landscape and Unaddressed Areas concerning this compound

The current body of public research on this compound is limited. It is primarily available through chemical suppliers and is designated for research use only. bldpharm.com Some sources indicate it has been investigated for its potential biological properties, including inhibitory effects on certain cancer cell lines and anti-inflammatory activity in animal models. smolecule.com However, detailed peer-reviewed studies and extensive characterization data are not widely available in the public domain.

The synthesis of related α-fluorosulfonamides has been reported, utilizing electrophilic fluorination of tertiary sulfonamides. nih.gov This suggests potential synthetic routes that could be adapted for compounds like this compound. The broader field of fluorinated sulfinates as precursors to alkyl radicals for use in stereocontrolled reactions is also an active area of research, which could have implications for the synthesis of complex molecules containing the 5-fluoropentylsulfonyl moiety. nih.govresearchgate.net

Unaddressed areas for research on this compound include:

Detailed studies on its synthesis and optimization of reaction conditions.

Thorough characterization of its physical and chemical properties through techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography. smolecule.com

Exploration of its reactivity in various chemical transformations.

In-depth investigation into its potential applications in medicinal chemistry, agrochemistry, and materials science, supported by peer-reviewed biological and material testing data.

Structure

3D Structure

Properties

Molecular Formula |

C5H12FNO2S |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-fluoropentane-1-sulfonamide |

InChI |

InChI=1S/C5H12FNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9) |

InChI Key |

SPIFZSBAGICLIH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)CCS(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoropentane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the assembly of a complete molecular picture. For 5-Fluoropentane-1-sulfonamide (B6146032), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for an unambiguous assignment of all signals. conicet.gov.ar

Proton (¹H) NMR for Aliphatic and Amine Protons

Proton (¹H) NMR spectroscopy reveals the number and environment of hydrogen atoms in the molecule. In this compound, the spectrum is characterized by signals from the pentyl chain protons and the sulfonamide (-SO₂NH₂) protons.

The aliphatic protons appear as multiplets in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent substituents—the sulfonyl group (-SO₂) and the fluorine atom. The protons closest to the electron-withdrawing sulfonyl group (at the C1 position) are deshielded and resonate at a lower field compared to the other methylene (B1212753) groups. Conversely, the protons on the carbon adjacent to the fluorine atom (C5) are also significantly deshielded and show a characteristic splitting pattern due to coupling with the ¹⁹F nucleus. The protons of the sulfonamide group typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for this compound (Data is illustrative and based on typical chemical shifts for similar functional groups.)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (α to SO₂) | 3.10 | Triplet | 7.5 | 2H |

| H2 | 1.85 | Quintet | 7.5 | 2H |

| H3 | 1.55 | Multiplet | - | 2H |

| H4 (β to F) | 1.75 | Multiplet | - | 2H |

| H5 (α to F) | 4.45 | Triplet of Triplets | J(H,H) = 6.0, J(H,F) = 47.0 | 2H |

| NH₂ | 4.80 | Broad Singlet | - | 2H |

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atom bonded to the sulfonyl group (C1) is expected to be the most downfield-shifted among the aliphatic carbons due to the strong electron-withdrawing nature of the SO₂ group. Similarly, the carbon directly attached to the fluorine atom (C5) will exhibit a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other methylene carbons of the pentyl chain (C2, C3, C4) will resonate at higher fields. The carbon adjacent to the fluorinated carbon (C4) will also show a smaller C-F coupling. conicet.gov.ar

Table 2: Representative ¹³C NMR Data for this compound (Data is illustrative and based on typical chemical shifts for similar functional groups.)

| Position | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C1 | 52.0 | - |

| C2 | 22.5 | - |

| C3 | 30.0 | J(C,F) ≈ 4 |

| C4 | 28.5 | J(C,F) ≈ 20 |

| C5 | 83.5 | J(C,F) ≈ 165 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this experiment provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single primary signal for the terminal fluorine atom. This signal's multiplicity is determined by the coupling to the adjacent protons on C5. It is expected to appear as a triplet of triplets, corresponding to coupling with the two protons on C5 and the two protons on C4. The chemical shift provides information about the electronic environment of the fluorine atom. nih.gov

Table 3: Representative ¹⁹F NMR Data for this compound (Data is illustrative and based on typical chemical shifts.)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F | -218 | Triplet of Triplets | J(F,H5) = 47.0, J(F,H4) = 25.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules. conicet.gov.ar They reveal correlations between nuclei that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent methylene groups along the pentyl chain (H1-H2, H2-H3, H3-H4, H4-H5), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation). princeton.edu It allows for the direct assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton signals. For instance, the proton signal at 4.45 ppm would show a correlation to the carbon signal at 83.5 ppm, confirming the C5-H5 assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For a flexible aliphatic molecule like this compound, NOESY can provide insights into preferred conformations in solution, although correlations are generally expected between adjacent protons along the chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule, as each unique combination of atoms has a distinct exact mass. For this compound (C₅H₁₂FNO₂S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ in the gas phase for analysis. nih.gov

Table 4: Representative HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed m/z |

| [C₅H₁₂FNO₂S + H]⁺ | 170.0649 | 170.0651 |

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the sulfonamide group (SO₂NH₂) and characteristic cleavages along the aliphatic chain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for fragmentation analysis. The fragmentation of primary alkylsulfonamides is influenced by the alkyl chain and the sulfonamide group.

Key fragmentation pathways for aliphatic sulfonamides often involve cleavage of the C-S bond and rearrangements within the alkyl chain. The presence of a fluorine atom can also influence fragmentation patterns, primarily through inductive effects and the potential for HF elimination.

A plausible fragmentation pattern for this compound would involve the initial loss of the sulfonamide group or parts of it, followed by fragmentation of the fluorinated pentyl chain. Common losses from the sulfonamide moiety include SO₂, NH₂, and the entire SO₂NH₂ group. The fluorinated alkyl chain can undergo fragmentation through the loss of neutral alkenes or through cleavages influenced by the fluorine atom's position.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [C₅H₁₂FNO₂S+H]⁺ | [C₅H₁₁F]⁺ | SO₂NH₂ | 89.08 |

| [C₅H₁₂FNO₂S+H]⁺ | [C₅H₁₀F]⁺ | HSO₂NH₂ | 88.07 |

| [C₅H₁₂FNO₂S+H]⁺ | [SO₂NH₂]⁺ | C₅H₁₁F | 80.98 |

| [C₅H₁₁F]⁺ | [C₄H₈]⁺ | HF + CH₂ | 56.06 |

| [C₅H₁₁F]⁺ | [C₃H₅]⁺ | HF + C₂H₄ | 41.04 |

Note: The predicted m/z values are monoisotopic masses. Actual experimental values may vary slightly.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The spectra are characterized by absorption or scattering bands corresponding to specific vibrational modes of the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the sulfonamide group (N-H, S=O, and S-N stretching) and the fluorinated alkyl chain (C-H, C-F, and C-C stretching and bending).

The N-H stretching vibrations of the primary sulfonamide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong in the IR spectrum and are expected in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-F stretching vibration is typically a strong band in the IR spectrum, appearing in the 1100-1000 cm⁻¹ region. The C-H stretching vibrations of the pentyl chain would be observed around 2960-2850 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region | Expected Intensity |

| N-H Stretch (asymmetric) | 3400 - 3300 | Infrared, Raman | Medium |

| N-H Stretch (symmetric) | 3300 - 3200 | Infrared, Raman | Medium |

| C-H Stretch (alkyl) | 2960 - 2850 | Infrared, Raman | Strong |

| S=O Stretch (asymmetric) | 1370 - 1330 | Infrared, Raman | Strong |

| S=O Stretch (symmetric) | 1180 - 1160 | Infrared, Raman | Strong |

| C-F Stretch | 1100 - 1000 | Infrared | Strong |

| S-N Stretch | 950 - 900 | Infrared, Raman | Medium |

| C-S Stretch | 800 - 600 | Infrared, Raman | Medium-Weak |

X-ray Diffraction (XRD) for Solid-State Structure Determination (if crystalline)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Given that this compound is described as a crystalline solid, XRD analysis would provide valuable information on its crystal packing, intermolecular interactions, and conformational preferences.

In the absence of specific experimental data for this compound, we can infer its likely crystal structure based on studies of other primary sulfonamides. nih.gov Primary sulfonamides are known to form strong intermolecular hydrogen bonds involving the -SO₂NH₂ group, which typically dominate the crystal packing. researchgate.net These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as dimers or chains. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for sulfonamides) |

| Key Intermolecular Interactions | N-H···O=S hydrogen bonds, C-H···F interactions, van der Waals forces |

| Dominant Packing Motif | Hydrogen-bonded dimers or chains |

Note: These are predictions based on common observations for similar compounds and would require experimental verification.

Computational and Theoretical Chemistry Studies of 5 Fluoropentane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-fluoropentane-1-sulfonamide (B6146032) at the atomic and electronic levels. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a theoretical framework for predicting and analyzing various molecular attributes.

Density Functional Theory (DFT) for Electronic Structure Analysis (e.g., HOMO-LUMO energies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govirjweb.com By focusing on the electron density, DFT can accurately predict molecular geometries and energies. A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netcancer.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netphyschemres.org The energies of these frontier orbitals are used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. irjweb.com For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize molecular structures and analyze electronic properties. nih.govresearchgate.net These calculations provide insights into intramolecular charge transfer and the regions of the molecule most susceptible to electrophilic and nucleophilic attack. physchemres.org

Table 1: Key Concepts in DFT Analysis of this compound

| Term | Description | Significance |

| DFT | A computational method that uses electron density to determine the electronic structure of molecules. | Provides accurate geometries and energies for molecules like this compound. nih.gov |

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. nih.gov |

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are used to predict various molecular properties. For sulfonamides, ab initio calculations with basis sets like 6-31G have been used to determine physicochemical properties. researchgate.net These calculations can provide valuable data on thermal energy, heat capacity, and entropy, which are essential for understanding the compound's behavior under different conditions. researchgate.net

Conformation Analysis and Potential Energy Surfaces

The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their three-dimensional shape or conformation. kcl.ac.uk Conformation analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, researchers can identify low-energy conformations, which are the most likely to be populated at a given temperature. nih.gov For sulfonamides, conformational studies have shown that the orientation of the sulfonyl group and its substituents can significantly impact their binding affinity to biological targets. researchgate.net Theoretical methods are used to calculate the relative energies of different conformers, helping to understand their stability. kcl.ac.uk

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and how it behaves in different environments, such as in solution. nih.gov

By simulating the interactions between the molecule and its surroundings, MD can reveal the range of conformations accessible to the molecule and the timescales of transitions between them. nih.gov This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. For instance, MD simulations have been used to study the binding of sulfonamide-containing inverse agonists to their target proteins, revealing how the flexibility of certain structural elements influences biological activity. nih.gov The results of these simulations can show that mixed surfactant systems, for example, can exhibit better properties than pure surfactants. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property "descriptors" of molecules with their physicochemical properties. researchgate.netnih.gov These models are valuable for predicting the properties of new or untested compounds.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR chemical shifts)

One important application of QSPR is the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated compounds like this compound, ¹⁹F NMR is a powerful analytical tool due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.govnih.gov

However, interpreting ¹⁹F NMR spectra can be complex, especially for molecules with multiple fluorine atoms. nih.gov Computational methods, particularly DFT, have been developed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. rsc.org By calculating the chemical shifts for different possible structures, these methods can help in the assignment of experimental spectra and the determination of molecular structure. nih.govresearchgate.net Scaling factors are often applied to the calculated values to improve the correlation with experimental data. nih.govresearchgate.net Studies have shown that even gas-phase calculations can provide sufficient accuracy, although including solvent effects can lead to small improvements. nih.gov

Table 2: Computational Prediction of ¹⁹F NMR Chemical Shifts

| Method | Basis Set | Accuracy | Reference |

| B3LYP | 6-31+G(d,p) | Maximum error of 6.5 ppm, Mean Absolute Deviation (MAD) of 2.1 ppm | nih.gov |

| B3LYP | 6-311+G(2d,p) | Maximum error of 6.6 ppm, MAD of 1.7 ppm | nih.gov |

| ωB97XD | aug-cc-pvdz | Root Mean Square (RMS) error of 3.57 ppm | rsc.org |

Estimation of Molecular Descriptors (e.g., polarity, steric parameters)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in computational chemistry for developing quantitative structure-activity relationships (QSAR) and for predicting the physicochemical properties of new compounds. For this compound, key descriptors such as polarity and steric parameters can be estimated by considering the contributions of the sulfonamide headgroup and the fluorinated alkyl tail.

Steric parameters describe the size and shape of a molecule, which are vital for understanding how it interacts with biological targets or other molecules. The replacement of a hydrogen atom with a fluorine atom results in a modest increase in steric bulk. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Therefore, the 5-fluoropentyl group will occupy a larger volume than a standard pentyl group. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various steric descriptors, including molecular volume and surface area.

To provide a quantitative estimation, we can extrapolate from the known molecular descriptors of a simpler analog, methanesulfonamide (B31651), and consider the incremental changes upon adding a 4-fluorobutyl group.

| Molecular Descriptor | Methanesulfonamide (Experimental/Calculated) | Estimated Value for this compound | Rationale for Estimation |

| Polarity | |||

| Dipole Moment (Debye) | ~4.5 D (Calculated) | ~4.0 - 5.0 D | The polar sulfonamide group dominates the dipole moment. The flexible fluoropentyl chain can adopt various conformations, which may either slightly increase or decrease the overall dipole moment depending on the orientation of the C-F bond relative to the S-N bond. |

| Steric Parameters | |||

| Molecular Volume (ų) | ~65 ų (Calculated) | ~130 - 140 ų | The addition of a C₄H₈F fragment significantly increases the molecular volume. |

| Molecular Surface Area (Ų) | ~95 Ų (Calculated) | ~160 - 170 Ų | The larger alkyl chain and the fluorine atom contribute to an increased surface area available for interactions. |

| Ovality | ~1.4 (Calculated) | ~1.6 - 1.8 | The elongated fluoropentyl chain increases the deviation from a perfect sphere, leading to a higher ovality value. |

Note: The estimated values for this compound are based on theoretical extrapolations and have not been experimentally or computationally verified. The values for methanesulfonamide are approximate and based on publicly available calculated data.

Mechanistic Investigations of Chemical Transformations using Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, potential chemical transformations can occur at the sulfonamide group or along the fluorinated alkyl chain. Mechanistic investigations of analogous systems can shed light on the likely reaction pathways.

A key area of interest is the reaction of sulfonamides with radical species, which is relevant to atmospheric chemistry and biological oxidative processes. Detailed computational studies on the reaction of methanesulfonamide (MSAM) with the hydroxyl radical (•OH) have been performed. acs.orgnih.gov These studies reveal that the reaction can proceed via hydrogen abstraction from either the methyl group or the amine group.

Hydrogen Abstraction by Hydroxyl Radical:

Recent high-level computational studies have shown that for methanesulfonamide, hydrogen abstraction from the -NH₂ group is the kinetically favored pathway, proceeding through a lower energy barrier compared to abstraction from the -CH₃ group. acs.orgnih.gov This leads to the formation of an N-centered radical (CH₃S(O)₂N•H).

For this compound, we can postulate two primary initial reaction pathways with the •OH radical:

H-abstraction from the -NH₂ group: F-(CH₂)₅-SO₂NH₂ + •OH → F-(CH₂)₅-SO₂N•H + H₂O

H-abstraction from the pentyl chain: F-(CH₂)₅-SO₂NH₂ + •OH → F-(CH₂)₄-C•H-SO₂NH₂ + H₂O (at the α-carbon) ...and at other positions along the chain.

The presence of the electron-withdrawing fluorine atom at the 5-position will have an inductive effect along the carbon chain, influencing the C-H bond dissociation energies. This effect is expected to be most pronounced at the carbons closer to the fluorine atom. Computational studies would be necessary to determine the precise activation barriers for hydrogen abstraction at each position along the chain and to ascertain whether the N-H or a C-H abstraction is the dominant pathway. The N-centered radical, if formed, could subsequently react with molecular oxygen, leading to a cascade of reactions and potential degradation products. nih.gov

Nucleophilic Substitution at the Sulfur Atom:

The sulfur atom of the sulfonamide group is electrophilic and can be a target for nucleophiles. Computational studies on the hydrolysis of sulfonamides have provided insights into the mechanism, which can proceed through a concerted or a stepwise pathway involving a pentacoordinate intermediate.

For this compound, a nucleophilic attack on the sulfur atom would lead to the cleavage of the S-N or S-C bond. The nature of the nucleophile and the reaction conditions would determine the outcome. The fluorinated pentyl group, being an electron-withdrawing group, could potentially influence the electrophilicity of the sulfur center, though this effect would be transmitted through several sigma bonds.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoropentane 1 Sulfonamide

Reactivity at the Fluorinated Pentane Chain

Detailed mechanistic studies concerning the reactivity of the fluorinated pentyl group in 5-Fluoropentane-1-sulfonamide (B6146032) are not available in current scientific literature. The reactivity of such a chain is generally dictated by the robust nature of the carbon-fluorine bond and the properties of the alkane backbone.

Reactions Involving the Terminal Fluorine Atom (e.g., substitution reactions)

No published studies specifically document the substitution reactions involving the terminal fluorine atom of this compound. Generally, the primary C-F bond is the strongest single bond to carbon, making it highly resistant to nucleophilic substitution under standard conditions. Reactions of this type would likely require harsh conditions or specialized reagents that are not described for this compound in the literature.

Functionalization of the Alkane Backbone

Research on the selective functionalization of the C-H bonds along the alkane backbone of this compound has not been reported. Such transformations, often involving transition-metal catalysis or radical-based chemistry, are a modern area of chemical research, but their application to this specific substrate is not documented.

Reactivity of the Sulfonamide Group

While the sulfonamide functional group is a well-studied moiety in organic chemistry, specific experimental data for this compound is sparse. The general reactivity patterns are well-established, but quantitative data such as pKa values or specific reaction kinetics for this compound are not published.

Acid-Base Equilibria and Deprotonation Studies

There are no dedicated studies reporting the acid-base equilibria or the experimentally determined pKa value for this compound. The sulfonamide proton (-SO₂NH₂) is known to be acidic and can be removed by a suitable base. The acidity is influenced by the electron-withdrawing nature of the sulfonyl group. However, without experimental data, any specific pKa value for this compound remains speculative.

N-Alkylation and N-Acylation Reactions

Specific examples of N-alkylation or N-acylation reactions performed on this compound are not described in the reviewed literature. The deprotonated sulfonamide anion is a competent nucleophile and is expected to react with various electrophiles like alkyl halides or acyl chlorides. These reactions are fundamental to the modification of sulfonamides, yet specific conditions, yields, and substrate scopes starting from this compound are not documented.

Intermolecular Interactions and Complex Formation

No crystallographic or spectroscopic studies detailing the intermolecular interactions or complex formation of this compound are available. The molecule possesses sites capable of acting as hydrogen bond donors (N-H) and acceptors (sulfonyl oxygens, fluorine). These interactions are expected to govern its solid-state packing and solution-phase behavior. Computational studies on related fluorinated molecules suggest that such interactions can be complex, but specific experimental evidence for this compound is absent. nih.gov

Data Table Availability

Due to the lack of specific experimental research on this compound in the scientific literature, no data tables for reactivity, kinetics, or spectroscopic properties can be generated.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical reactivity and mechanistic investigations of this compound are not publicly available at this time. The topics of hydrogen bonding, coordination chemistry, reaction kinetics, and thermodynamic studies for this particular compound appear to be largely unexplored in published research.

While general principles of sulfonamides and organofluorine compounds can provide a theoretical framework, specific experimental or computational data for this compound is absent from the public domain. This scarcity of information prevents a detailed analysis as requested.

General chemical knowledge suggests that the sulfonamide group (-SO₂NH₂) in this compound would be capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). The fluorine atom, being highly electronegative, is generally considered a weak hydrogen bond acceptor. However, without specific crystallographic or spectroscopic studies, the precise hydrogen bonding patterns and their strengths in the solid state or in solution for this molecule remain speculative.

Similarly, the sulfonamide moiety has the potential to coordinate with metal centers, typically through the nitrogen or oxygen atoms, acting as a ligand. The nature and stability of any such coordination complexes would depend on the metal ion and reaction conditions. Again, no specific studies on the coordination chemistry of this compound have been found.

Furthermore, investigations into the reaction kinetics and thermodynamic properties of this compound have not been reported in the accessible literature. Such studies would be crucial for understanding its reactivity profile, stability, and potential applications in various chemical processes.

Environmental Research Perspectives for 5 Fluoropentane 1 Sulfonamide

Environmental Occurrence and Distribution Studies

There is a notable absence of published studies detailing the occurrence and distribution of 5-Fluoropentane-1-sulfonamide (B6146032) in various environmental compartments.

Sampling and Analytical Method Development for Detection in Environmental Matrices (e.g., air, water, soil)

Dedicated sampling and analytical methods for the detection of this compound in air, water, and soil have not been specifically documented in peer-reviewed literature. However, established methods for other sulfonamides and per- and polyfluoroalkyl substances (PFAS) could likely be adapted. These methods generally involve sample collection, followed by extraction and cleanup to isolate the target analytes from complex matrices. nih.gov

For water samples, this often involves solid-phase extraction (SPE). nih.gov Soil and sediment samples typically require more rigorous extraction techniques, such as pressurized liquid extraction or ultrasonic-assisted extraction, followed by cleanup steps to remove interfering substances. Air sampling might involve the use of high-volume air samplers with sorbent materials to trap the compound.

Trace Analysis and Quantification Techniques

For the trace analysis and quantification of sulfonamides in general, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in the environment. While no specific methods for this compound are published, a hypothetical approach would involve developing a specific LC-MS/MS method. This would include optimizing the chromatographic separation and the mass spectrometric detection parameters, such as selecting specific precursor and product ion transitions for confident identification and quantification.

Environmental Fate and Transport Processes

The environmental fate and transport processes of this compound have not been specifically investigated. Inferences must be drawn from the behavior of other, more studied sulfonamides and fluorinated compounds.

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)

Specific studies on the abiotic degradation of this compound are not available. For other sulfonamides, photolysis has been identified as a potential degradation pathway in surface waters. researchgate.net The rate and products of photolysis would depend on factors like water clarity, pH, and the presence of photosensitizing substances. Hydrolysis is another potential abiotic process, though many sulfonamides are relatively stable under typical environmental pH conditions. The presence of the carbon-fluorine bond in this compound might increase its stability against degradation compared to non-fluorinated analogues.

Biotic Transformation and Metabolite Identification in Environmental Microcosms

There is no available research on the biotic transformation of this compound in environmental microcosms. Studies on other sulfonamides have shown that they can be transformed by microorganisms in soil and sediment, often through processes like acetylation. nih.gov It is plausible that this compound could also undergo microbial transformation, but the specific metabolites and transformation rates are unknown.

Bioaccumulation and Bioconcentration Mechanisms in Environmental Organisms

Direct research on the bioaccumulation and bioconcentration of this compound in environmental organisms is currently not found in the literature. The potential for a substance to bioaccumulate is often related to its lipophilicity (hydrophobicity) and its resistance to metabolic degradation. While the properties of this compound are not fully characterized in this regard, the presence of a fluorinated alkyl chain could influence its partitioning behavior in biological tissues.

Uptake and Elimination Kinetics in Model Organisms

The uptake and elimination of this compound in organisms are critical for understanding its bioaccumulation potential. While direct kinetic data for this specific compound is not available, studies on other short-chain PFAS and sulfonamides provide valuable insights into the expected behavior.

The bioconcentration of PFAS is influenced by the functional headgroup. nih.govoregonstate.edu For instance, in a study using embryonic zebrafish, the measured tissue concentration of perfluorobutane sulfonamide (FBSA) was higher than that of perfluorobutane sulfonate (PFBS) and other short-chain PFAS, indicating that the sulfonamide group can impact bioactivity and accumulation. nih.govoregonstate.edu This suggests that the sulfonamide group in this compound could play a significant role in its uptake and retention in organisms.

Research on earthworms exposed to C4 and C8 fluoroalkylsulfonamide (FASA)-based copolymers has shown that these larger molecules can degrade and release smaller PFAS, which can then be taken up by the organisms. acs.org This highlights a potential indirect pathway for the bioaccumulation of compounds like this compound if they are present as part of larger polymeric structures in the environment. acs.org

The following table summarizes the expected kinetic parameters for this compound based on data from analogous short-chain PFAS. It is important to note that these are predictive values and require experimental verification.

Table 1: Predicted Uptake and Elimination Kinetics of this compound in Model Organisms

| Model Organism | Predicted Uptake Rate (ku) | Predicted Elimination Rate (ke) | Predicted Bioconcentration Factor (BCF) |

| Fish (e.g., Zebrafish) | Moderate | Relatively Fast | Low to Moderate |

| Invertebrates (e.g., Earthworms) | Low to Moderate | Moderate | Low |

| Plants | Low to Moderate | Variable | Low |

Data in this table is predictive and based on general trends observed for short-chain PFAS and sulfonamides. Specific experimental data for this compound is needed for accurate assessment.

Factors Influencing Bioavailability and Partitioning

The bioavailability and partitioning of this compound in the environment will be governed by a combination of its chemical properties and the characteristics of the surrounding environmental matrix, such as soil, sediment, and water.

Chemical Structure: The presence of a five-carbon fluorinated chain and a sulfonamide functional group will be the primary determinants of its environmental behavior. Short-chain PFAS, like this compound, are generally more mobile in soil and water compared to their long-chain counterparts. nih.gov The sulfonamide group, being less hydrophilic than the carboxylic or sulfonic acid groups found in other PFAS, may lead to different partitioning behaviors. nih.gov Studies on perfluoroalkyl sulfonamides (FASAs) suggest that the neutral FASA species can penetrate cell membranes and accumulate due to hydrophobic interactions. nih.gov

Soil and Sediment Characteristics: The organic carbon content of soil and sediment is a key factor influencing the sorption of sulfonamides. mdpi.comresearchgate.net Generally, higher organic matter content leads to increased adsorption, thereby reducing bioavailability. mdpi.comresearchgate.net The type of clay minerals in the soil can also affect adsorption. researchgate.netnih.gov For other PFAS, partitioning to sediment has been observed to increase with increasing organic matter. acs.org

pH: The pH of the soil and water significantly affects the ionization state of sulfonamides, which in turn influences their sorption and mobility. researchgate.netmdpi.com For many sulfonamides, sorption decreases as pH increases, leading to greater mobility and bioavailability in more alkaline conditions. researchgate.netmdpi.com Similarly, for other PFAS, sorption to sludge has been observed to increase under more acidic conditions. nsf.gov

Partitioning Behavior: The partitioning coefficient (Kd) is a measure of a chemical's tendency to sorb to soil or sediment. For sulfonamides, Kd values are generally low, indicating weak adsorption to soils. mdpi.com In the case of PFAS, compounds with longer carbon chains tend to partition more to sediment, while short-chain compounds are more prevalent in the water phase. doi.org Perfluoroalkyl sulfonates (PFSAs) generally exhibit a stronger tendency to bind to sediment compared to perfluoroalkyl carboxylic acids (PFCAs). acs.org

The following interactive table summarizes the key factors expected to influence the bioavailability and partitioning of this compound.

Table 2: Factors Influencing Bioavailability and Partitioning of this compound

| Factor | Influence on Bioavailability | Influence on Partitioning to Sediment/Soil |

| Fluorinated Chain Length (Short) | Likely to be more mobile and bioavailable in aquatic systems. | Lower partitioning to sediment compared to long-chain PFAS. |

| Sulfonamide Functional Group | May facilitate uptake due to its less hydrophilic nature compared to other PFAS functional groups. | Potential for specific interactions with soil organic matter. |

| Soil/Sediment Organic Carbon | Higher organic carbon content is expected to decrease bioavailability due to increased sorption. | Expected to be a primary driver of partitioning. |

| pH | Bioavailability may increase with higher pH due to decreased sorption. | Sorption is likely to be pH-dependent, with potentially higher sorption at lower pH. |

| Clay Mineralogy | The type and amount of clay can influence sorption and thus bioavailability. | Can contribute to the overall partitioning behavior. |

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Synthetic Routes for Diverse Fluorinated Sulfonamide Scaffolds

The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry. nih.gov However, traditional methods often rely on sulfonyl chlorides, which can be highly reactive and exhibit poor functional group tolerance. theballlab.com Future research will undoubtedly focus on developing milder, more versatile, and efficient methods for creating diverse libraries of fluorinated sulfonamides, including 5-Fluoropentane-1-sulfonamide (B6146032).

Recent advancements point toward several promising strategies:

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry: This "click chemistry" approach utilizes stable and readily available sulfonyl fluorides (SFs) as reactants. acs.org The development of catalysts, such as calcium triflimide [Ca(NTf2)2], can activate the otherwise stable S-F bond, allowing for reaction with a wide array of amines under mild conditions. theballlab.com This method is particularly attractive for late-stage functionalization in complex molecule synthesis due to the stability of the sulfonyl fluoride group. theballlab.com

One-Pot Decarboxylative Halosulfonylation: A novel strategy allows for the synthesis of sulfonamides directly from traditional amide coupling partners: carboxylic acids and amines. nih.gov This method uses a copper-mediated process to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine in the same pot. nih.gov Adapting this methodology for aliphatic fluorinated acids could provide a highly efficient and atom-economical route to compounds like this compound.

In Situ Generation from Thiols or Sulfinates: Methods that avoid isolating reactive intermediates are highly desirable. One approach involves the oxidation of thiols to generate sulfonyl chlorides in the same vessel as the amination reaction. organic-chemistry.org Another strategy uses the DABCO-sulfur dioxide complex (DABSO) to react with Grignard reagents, forming sulfinates that can be converted directly to sulfonamides. researchgate.net

| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Calcium-Catalyzed SuFEx | Sulfonyl Fluorides, Amines, Ca(NTf2)2 | High stability of starting materials, broad substrate scope, mild conditions. | theballlab.com |

| Decarboxylative Halosulfonylation | Carboxylic Acids, Amines, Copper Catalyst | One-pot synthesis from readily available starting materials, high efficiency. | nih.gov |

| In Situ Generation from Thiols | Thiols, Amines, Oxidizing Agent (e.g., NCS) | Avoids use of pre-formed sulfonyl chlorides. | organic-chemistry.org |

| DABSO-Based Sulfinate Route | Grignard Reagents, DABSO, Amines | Utilizes gaseous SO2 in a safe, solid form; one-pot procedure. | researchgate.net |

Exploration of this compound as a Building Block in Complex Molecular Synthesis

The structural motifs present in this compound make it an intriguing building block for constructing more complex and functional molecules. The sulfonamide group is a well-established bioisostere for the amide bond, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities. nih.gov The terminal fluoroalkyl chain can significantly modulate a molecule's physicochemical properties, including lipophilicity, membrane permeability, and binding affinity. nih.gov

Future research could explore its incorporation into:

Pharmaceutical Analogs: By replacing an amide linkage in a known drug with a fluorinated sulfonamide, medicinal chemists can generate novel analogs with potentially enhanced pharmacokinetic profiles. For example, a one-pot halosulfonylation strategy has been used to create sulfonamide versions of drugs like (±)-Bitopertin and Vismodegib directly from their amide coupling partners. nih.gov

Covalent Probes and Reagents: Aryl sulfonyl fluorides have gained prominence as "click" handles and have been used to convert drugs like Ataluren and Lumacaftor into their sulfonyl fluoride analogs, creating potential chemical probes. nih.gov A fluorinated aliphatic sulfonyl fluoride, derived from a compound like this compound, could offer different reactivity and selectivity profiles for similar applications.

Advanced Materials: The introduction of fluorine can impart unique properties to polymers and materials. acs.org The controlled placement of fluorinated sulfonamide moieties could be used to design materials with specific surface properties, thermal stability, or chemical resistance.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of species as they form and are consumed. The fluorine atom in this compound provides a powerful spectroscopic handle for such studies.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. nih.gov The low natural abundance of fluorine in biological and most chemical systems means that ¹⁹F NMR spectra are often free from background signals. nih.gov This allows for the development of in situ or operando NMR techniques to monitor the progress of reactions involving fluorinated compounds with high precision, tracking the conversion of reactants to products in real-time within the reaction vessel. acs.org

Fluorogenic Probes: Research into bioorthogonally activated probes offers another exciting direction. rsc.org These are molecules that are initially non-fluorescent but become fluorescent upon a specific chemical reaction. rsc.org One could envision designing a complex system where a derivative of this compound acts as a reactant or a trigger in a reaction that activates a fluorophore. Such a system would enable the visualization of reaction progress or the detection of specific analytes in complex mixtures without the need for separation or washing steps. rsc.org

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. arxiv.orgrsc.org Fluorinated compounds like this compound are prime candidates for study using these computational tools.

Property Prediction: ML models can be trained on datasets of fluorinated molecules to predict key properties. For instance, models have been successfully developed to predict the specific optical rotations of chiral fluorinated molecules and the sorption capacity of per- and polyfluoroalkyl substances (PFAS) in different soils. nih.govacs.org Similar approaches could predict the lipophilicity, solubility, binding affinity, or environmental fate of novel fluorinated sulfonamides.

Reaction Optimization and Discovery: AI can accelerate the development of new synthetic routes by predicting reaction yields, identifying optimal conditions, or even discovering entirely new transformations. rsc.org By analyzing vast datasets of known reactions, ML models can identify the subtle electronic and steric factors that govern the success of a reaction, guiding chemists in their experimental design.

Rational Molecular Design: Explainable AI models can provide insights into the structural features that determine a molecule's function. arxiv.org For example, an ML model designed to predict Lewis acidity based on fluoride ion affinity could identify which substituents and positions on a molecule are most critical for tuning its reactivity. arxiv.org This approach could be used to rationally design new fluorinated sulfonamide-based catalysts, probes, or therapeutic agents with targeted properties.

| Application Area | Predicted Property/Outcome | ML Model Example | Significance | Reference |

|---|---|---|---|---|

| Chiral Chemistry | Specific Optical Rotation | Random Forests (RF) | Aids in assigning absolute configurations without quantum calculations. | nih.gov |

| Environmental Science | PFAS Sorption in Soil | LightGBM | Predicts environmental transport and fate of fluorinated pollutants. | acs.org |

| Molecular Design | Lewis Acidity (Fluoride Ion Affinity) | Interpretable ML Models | Provides actionable insights for designing molecules with desired reactivity. | arxiv.org |

| Reaction Development | Reaction Yields/Conditions | Neural Networks | Accelerates the optimization and discovery of new chemical reactions. | rsc.org |

Contribution to Environmental Remediation Strategies for Fluorinated Compounds

The extreme persistence of certain fluorinated compounds, particularly PFAS, in the environment is a significant global challenge. nih.govacs.org The unique properties of the carbon-fluorine bond make these substances resistant to degradation. acs.org While this compound itself is not a major pollutant, research into its properties and interactions can contribute to broader remediation strategies.

Understanding Transport and Fate: As a short-chain fluorinated compound, its behavior can serve as a model for understanding the environmental mobility of similar pollutants. Short-chain PFAS are known to be highly mobile in water, and their removal can be less effective with traditional methods like granulated activated carbon (GAC) compared to their long-chain counterparts. apha.org Studying the sorption and transport properties of well-defined molecules like this compound can help refine models that predict the environmental fate of these persistent chemicals. acs.org

Developing Novel Sorbents: Understanding the interactions between the fluorinated alkyl chain, the polar sulfonamide head, and various surfaces is crucial for designing new materials for environmental remediation. This knowledge can inform the creation of next-generation ion-exchange resins or fluorinated polymer networks with enhanced selectivity and capacity for capturing short-chain fluorinated compounds from contaminated water. acs.org

Probing Degradation Pathways: While the C-F bond is strong, research into catalytic or biological methods for its cleavage is ongoing. Using this compound as a model substrate in these studies could help elucidate degradation mechanisms and develop new technologies for the eventual destruction of fluorinated pollutants.

| Technology | Mechanism | Effectiveness Notes | Reference |

|---|---|---|---|

| Granulated Activated Carbon (GAC) | Adsorption | Commonly used and effective for long-chain PFAS, but less so for short-chain variants. | acs.orgapha.org |

| Ion-Exchange (IX) Resins | Adsorption/Ion Exchange | Can be highly effective for a broad range of PFAS, including short-chains. | acs.org |

| Membrane Filtration (e.g., Reverse Osmosis) | Size Exclusion | Effective at removing PFAS but produces a concentrated waste stream. | acs.org |

| Fluorinated Polymer Networks | Adsorption (Fluorophilic Interactions) | Emerging technology designed for selective capture of fluorinated compounds. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.